3-(1-Isopropylpiperidin-4-yl)-1H-indole
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Overview
Description
3-(1-Isopropylpiperidin-4-yl)-1H-indole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indole core, which is a common structural motif in many biologically active molecules, and a piperidine ring substituted with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropylpiperidin-4-yl)-1H-indole typically involves the formation of the indole core followed by the introduction of the piperidine ring. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. The piperidine ring can then be introduced through a nucleophilic substitution reaction using an appropriate piperidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the formation of the indole and piperidine rings is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Isopropylpiperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydroindole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-(1-Isopropylpiperidin-4-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Isopropylpiperidin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The piperidine ring may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are known for their biological activity.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar core structure, often studied for their anticancer properties.
Uniqueness
3-(1-Isopropylpiperidin-4-yl)-1H-indole is unique due to the presence of both the indole and piperidine rings, which confer distinct chemical and biological properties
Biological Activity
3-(1-Isopropylpiperidin-4-yl)-1H-indole is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interaction with serotonin receptors, particularly the 5-HT receptor family, and its implications for therapeutic applications.
Chemical Structure and Properties
The compound features an indole core substituted with a piperidine moiety. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interaction with various biological targets.
Interaction with Serotonin Receptors
Research indicates that this compound exhibits affinity for several serotonin receptors. The serotonin (5-HT) system is known for its role in mood regulation, cognition, and pain perception. The compound has been identified as a novel agonist for the 5-HT receptor subtypes, particularly 5-HT_1P, which is implicated in migraine treatment.
Table 1: Affinity of this compound for Serotonin Receptors
The high affinity for the 5-HT_1P receptor suggests that this compound may inhibit peptide extravasation due to trigeminal ganglion stimulation, making it a candidate for migraine therapy .
Neuroprotective Effects
In addition to its serotonergic activity, studies have suggested that the compound may exhibit neuroprotective properties. By modulating neurotransmitter release and reducing neuronal excitability, it could potentially protect against neurodegenerative processes.
Case Studies
Several preclinical studies have explored the efficacy of this compound in animal models:
- Migraine Models : In a study using rat models of migraine, administration of the compound significantly reduced headache-like behaviors and inflammatory markers associated with trigeminal activation.
- Neuroprotection : Another study highlighted its potential in preventing neuronal death in models of excitotoxicity, where overactivation of glutamate receptors leads to cell death.
Properties
Molecular Formula |
C16H22N2 |
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Molecular Weight |
242.36 g/mol |
IUPAC Name |
3-(1-propan-2-ylpiperidin-4-yl)-1H-indole |
InChI |
InChI=1S/C16H22N2/c1-12(2)18-9-7-13(8-10-18)15-11-17-16-6-4-3-5-14(15)16/h3-6,11-13,17H,7-10H2,1-2H3 |
InChI Key |
NLBFBSXRYRZYEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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